N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
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Overview
Description
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a phenoxybenzamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases and have potential applications in many aspects .
Mode of Action
Benzofuran derivatives, which this compound is a derivative of, have been found to interact with various clinically approved targets . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Biochemical Pathways
Benzofuran derivatives have been found to have various biological activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that they may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the bioavailability of benzofuran derivatives has been improved in recent years, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to have various biological activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that they may have various molecular and cellular effects.
Action Environment
It is known that the bioavailability of benzofuran derivatives has been improved in recent years, suggesting that they may be stable in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Synthesis of the Thiazole Ring: This step often involves the reaction of α-haloketones with thiourea.
Coupling Reactions: The benzofuran and thiazole intermediates are then coupled with 4-phenoxybenzamide using appropriate coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can be performed using halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin.
Thiazole Derivatives: Compounds such as thiamine and ritonavir.
Uniqueness
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is unique due to its combined benzofuran-thiazole structure, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4S/c1-29-21-9-5-6-17-14-22(31-23(17)21)20-15-32-25(26-20)27-24(28)16-10-12-19(13-11-16)30-18-7-3-2-4-8-18/h2-15H,1H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMDKICMRMOBLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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